![molecular formula C10H16O7 B023876 (5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one CAS No. 289697-66-1](/img/structure/B23876.png)

(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one

Übersicht

Beschreibung

Synthesis Analysis

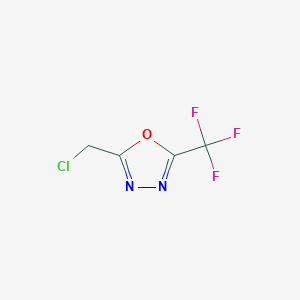

The synthesis of compounds related to "(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one" often involves complex processes that can include ring closure reactions and the functionalization of precursor molecules. A general method proposed for the synthesis of structurally similar 5-methylene-1,3-dioxolan-4-ones involves the dehydroxypropanoic of 5-chloromethyl-1,3-dioxolan-4-ones, showcasing the compounds as derivatives of acrylic acid and vinyl ethers (Likhterov, Étlis, & Ternovskoi, 1985).

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by their dioxolanone ring system and the presence of multiple chiral centers. X-ray crystallography has been used to assign the configuration of intermediate compounds, demonstrating the intricate stereochemistry involved in the synthesis and structure of these molecules (Gilmore et al., 1996).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with amines and carbon dioxide. For example, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines can lead to the synthesis of 2-oxazolidinones, depending on the basicity of the amines involved (Chernysheva, Bogolyubov, & Semenov, 1999).

Wissenschaftliche Forschungsanwendungen

Analytical Techniques for Empagliflozin

Empagliflozin, chemically related to the compound , has been extensively studied for its analytical detection in pharmaceutical products. Sophisticated analytical techniques such as spectrophotometry, Ultra-high Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin Layer Chromatography (HPTLC) have been developed for its quantification. These methods offer high accuracy, reliability, and reproducibility, essential for quality control in the pharmaceutical industry (Danao, 2021).

Synthesis and Applications of 1,2-Oxazines and Related Compounds

Research into 1,2-oxazines, including compounds structurally related to the query compound, has revealed their significance in synthetic chemistry. These compounds are synthesized via dehydration of dihydro-oxazines, obtained from cyclization processes, and serve as electrophiles in various synthetic pathways. Their synthesis and transformations provide valuable insights into creating chiral synthons for developing pharmaceuticals and other chemical entities (Sainsbury, 1991).

Liquid Crystal Dimers and Nematic Phases

The study of methylene-linked liquid crystal dimers, such as those structurally related to the queried compound, has contributed to the understanding of nematic phases in liquid crystals. Research in this area has elucidated the formation of twist-bend nematic phases and their unique properties, advancing liquid crystal technology and applications in display technologies (Henderson & Imrie, 2011).

Green Extraction Solvents

The environmental impact of chemical processes is a critical area of research. Studies on 2-methyloxolane (2-MeOx) as a sustainable, lipophilic solvent for extracting natural products highlight the shift towards greener chemical processes. This research emphasizes the need for environmentally friendly alternatives to conventional solvents, promoting sustainability in the chemical industry (Rapinel et al., 2020).

Eigenschaften

IUPAC Name |

(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-4-2-6(17-10(4)16)8(14)9(15)7(13)5(12)3-11/h5-9,11-15H,1-3H2/t5-,6+,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKGNATWHHYUEM-WUNNTHRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(OC1=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@H](OC1=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465854 | |

| Record name | (5S)-3-Methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]dihydrofuran-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one | |

CAS RN |

289697-66-1 | |

| Record name | (5S)-3-Methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]dihydrofuran-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)

![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)